molecular formula C10H24N2 B13389555 N-2-Butyl-N'-tert-butyl ethylenediamine

N-2-Butyl-N'-tert-butyl ethylenediamine

Cat. No.: B13389555
M. Wt: 172.31 g/mol
InChI Key: GBXURJHTVALXAL-UHFFFAOYSA-N
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Description

N-2-Butyl-N’-tert-butyl ethylenediamine is an organic compound with the molecular formula C10H24N2. It is a derivative of ethylenediamine, where the hydrogen atoms are replaced by butyl and tert-butyl groups. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Butyl-N’-tert-butyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and tert-butyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of hydrogen atoms with butyl and tert-butyl groups. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of N-2-Butyl-N’-tert-butyl ethylenediamine involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps, such as distillation or recrystallization, to remove any impurities and obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-2-Butyl-N’-tert-butyl ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The butyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-2-Butyl-N’-tert-butyl ethylenediamine has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-2-Butyl-N’-tert-butyl ethylenediamine involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Di-tert-butylethylenediamine: Similar in structure but with two tert-butyl groups instead of one butyl and one tert-butyl group.

    N,N’-Diisopropylethylenediamine: Contains isopropyl groups instead of butyl and tert-butyl groups.

    N,N’-Diethyl ethylenediamine: Features ethyl groups instead of butyl and tert-butyl groups.

Uniqueness

N-2-Butyl-N’-tert-butyl ethylenediamine is unique due to the presence of both butyl and tert-butyl groups, which impart distinct steric and electronic properties. This combination of groups enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

N-butan-2-yl-N'-tert-butylethane-1,2-diamine

InChI

InChI=1S/C10H24N2/c1-6-9(2)11-7-8-12-10(3,4)5/h9,11-12H,6-8H2,1-5H3

InChI Key

GBXURJHTVALXAL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCNC(C)(C)C

Origin of Product

United States

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